molecular formula C27H30N6O4 B2624476 N'~1~,N'~7~-bis[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide CAS No. 488861-09-2

N'~1~,N'~7~-bis[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide

Cat. No. B2624476
M. Wt: 502.575
InChI Key: LTAQJCHXWARNLF-ZPEMYOGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'~1~,N'~7~-bis[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide is a useful research compound. Its molecular formula is C27H30N6O4 and its molecular weight is 502.575. The purity is usually 95%.
BenchChem offers high-quality N'~1~,N'~7~-bis[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'~1~,N'~7~-bis[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N1,N7-bis[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide involves the condensation of two molecules of 1-ethyl-2-oxo-1,2-dihydro-3H-indole-3-carboxylic acid hydrazide with heptanedione in the presence of a suitable condensing agent.

Starting Materials
1-ethyl-2-oxo-1,2-dihydro-3H-indole-3-carboxylic acid hydrazide, heptanedione, condensing agent

Reaction
Step 1: Dissolve 1 equivalent of 1-ethyl-2-oxo-1,2-dihydro-3H-indole-3-carboxylic acid hydrazide and 1 equivalent of heptanedione in a suitable solvent., Step 2: Add a suitable condensing agent to the reaction mixture and stir at room temperature for several hours., Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography., Step 4: Repeat steps 1-3 with a second equivalent of 1-ethyl-2-oxo-1,2-dihydro-3H-indole-3-carboxylic acid hydrazide to obtain the final product, N1,N7-bis[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide.

properties

IUPAC Name

N,N'-bis[(1-ethyl-2-hydroxyindol-3-yl)imino]heptanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6O4/c1-3-32-20-14-10-8-12-18(20)24(26(32)36)30-28-22(34)16-6-5-7-17-23(35)29-31-25-19-13-9-11-15-21(19)33(4-2)27(25)37/h8-15,36-37H,3-7,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJBTRJVAYESKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCCCC(=O)N=NC3=C(N(C4=CC=CC=C43)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(N'1Z,N'7Z)-N'1,N'7-bis(1-ethyl-2-oxoindolin-3-ylidene)heptanedihydrazide

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